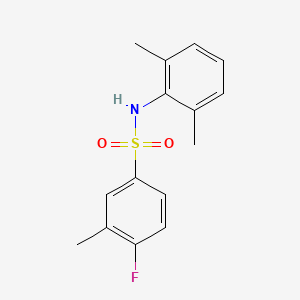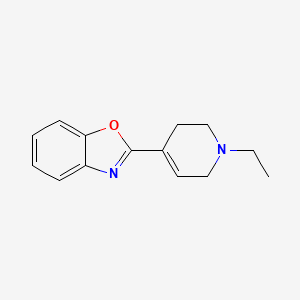
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves the reaction of 2,6-dimethylaniline with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of solvents like dichloromethane or acetonitrile can also aid in the efficient separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfinamide Derivatives: Formed through reduction.
Amines and Sulfonic Acids: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, thereby hindering bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-dimethylphenyl)-N’-phenylurea: Another sulfonamide derivative with similar antibacterial properties.
N-(2,6-dimethylphenyl)-N’-methylurea: Known for its use in herbicides and plant growth regulators.
Uniqueness
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzene-1-sulfonamide stands out due to its unique combination of a fluoro and methyl group on the benzene ring, which enhances its lipophilicity and potentially its biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
1332177-74-8 |
|---|---|
Fórmula molecular |
C15H16FNO2S |
Peso molecular |
293.4g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-10-5-4-6-11(2)15(10)17-20(18,19)13-7-8-14(16)12(3)9-13/h4-9,17H,1-3H3 |
Clave InChI |
ZQSWVBATBMTQBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B603396.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603397.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B603398.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methylbenzamide](/img/structure/B603399.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromonicotinamide](/img/structure/B603400.png)
![Ethyl 3-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B603402.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![5-bromo-N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B603409.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B603411.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B603413.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)

![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)
